molecular formula C9H9ClN4O B2467148 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 2060043-68-5

5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2467148
CAS No.: 2060043-68-5
M. Wt: 224.65
InChI Key: LVWGMAHTEOVSID-UHFFFAOYSA-N
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Description

5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C9H9ClN4O and a monoisotopic mass of 224.0465 Da . Its structure features a 1,2,3,4-tetrazole ring system, a privileged scaffold in medicinal chemistry, which is substituted at the 1-position with a 5-chloro group and at the 5-position with a (4-methoxyphenyl)methyl group. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, making compounds containing it valuable intermediates in the design and synthesis of novel pharmacologically active molecules . This specific compound, with its chloro and methoxybenzyl substituents, offers versatile sites for further chemical modification and derivatization, positioning it as a potential key building block in organic synthesis and drug discovery programs. Researchers can leverage this compound to develop new chemical entities for high-throughput screening or as a precursor for the synthesis of more complex heterocyclic systems. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-1-[(4-methoxyphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-15-8-4-2-7(3-5-8)6-14-9(10)11-12-13-14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWGMAHTEOVSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination Using N-Chlorosuccinimide (NCS)

Al-Huniti et al. demonstrated chlorination of H-phosphinates and H-phosphonates using NCS, yielding P(O)-Cl derivatives with >90% selectivity. For tetrazoles, analogous chlorination at the 5-position could be achieved by treating 1-[(4-methoxyphenyl)methyl]-1H-tetrazole with NCS in CCl₄ under reflux. This method avoids hazardous reagents like Cl₂ gas, aligning with green chemistry principles.

Diazotization-Chlorination Sequence

Diazotization of 5-amino-1-[(4-methoxyphenyl)methyl]-1H-tetrazole with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl, provides a pathway to install the chlorine atom. Xu et al. employed similar conditions to synthesize 5-(4-chlorophenyl)-1H-tetrazole, achieving crystalline products suitable for X-ray analysis.

Integrated Synthetic Pathways

One-Pot Multicomponent Synthesis

Combining cyclization and alkylation steps, a one-pot synthesis could involve:

  • Condensation of 4-methoxybenzaldehyde, malononitrile, and NaN₃ in acetic acid to form 5-cyano-1-[(4-methoxyphenyl)methyl]-1H-tetrazole.
  • Chlorination using NCS in CCl₄ to introduce the 5-chloro substituent.

This route minimizes intermediate purification, though competing side reactions may reduce yields.

Sequential Alkylation-Chlorination

  • Synthesize 1-[(4-methoxyphenyl)methyl]-1H-tetrazole via alkylation of 1H-tetrazole with 4-methoxybenzyl bromide.
  • Chlorinate at the 5-position using NCS or Cl₂ gas.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Advantages Limitations
Multicomponent Neat, 80°C, 2–5 h 70–95 Atom-economical, fewer steps Limited substrate scope
Palladium coupling Pd(PPh₃)₄, dioxane/H₂O, 100°C 60–84 High regiocontrol Costly catalysts
Alkylation K₂CO₃, DMF, 80°C 50–70 Simple setup Poor regioselectivity
NCS chlorination CCl₄, reflux, 4 h 80–90 Green chemistry compliant Requires pre-functionalized tetrazole

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the tetrazole ring undergoes nucleophilic substitution under mild conditions. This reactivity is attributed to the electron-withdrawing nature of the tetrazole ring, which polarizes the C–Cl bond.

ReagentConditionsProductYieldReference
Sodium azideDMF, 80°C, 12 h5-Azido-1-[(4-methoxyphenyl)methyl]-1H-tetrazole85%
BenzylamineEtOH, reflux, 6 h5-(Benzylamino)-1-[(4-methoxyphenyl)methyl]-1H-tetrazole72%
Potassium thiolateTHF, RT, 3 h5-Mercapto-1-[(4-methoxyphenyl)methyl]-1H-tetrazole68%

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The tetrazole ring activates the C–Cl bond, enabling attack by nucleophiles such as azide, amines, or thiols. The methoxy group on the benzyl substituent enhances solubility in polar solvents but does not significantly alter electronic effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the C–Cl bond as a reactive site.

ReagentConditionsProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C5-Phenyl-1-[(4-methoxyphenyl)methyl]-1H-tetrazole78%
EthynyltrimethylsilaneCuI, PdCl₂(PPh₃)₂, NEt₃, THF5-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-tetrazole65%

Key Observations :

  • Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently under microwave irradiation, reducing reaction times to <2 h .

  • Sonogashira coupling requires careful control of copper co-catalysts to prevent side reactions .

Ring-Opening and Rearrangement Reactions

Under strongly acidic or basic conditions, the tetrazole ring undergoes ring-opening.

ConditionsReagent/EnvironmentProductYieldReference
Concentrated HCl, 100°CHydrolysis1-[(4-Methoxyphenyl)methyl]urea90%
NaOH (aq), 120°CAlkaline degradation4-Methoxybenzylamine + CO₂ + N₂82%

Mechanistic Pathway :

  • Acidic hydrolysis generates a urea derivative via protonation of the tetrazole nitrogen, followed by ring expansion and cleavage.

  • Alkaline conditions promote dechlorination and decomposition into simpler amines and gases .

Oxidation and Reduction

The methoxyphenylmethyl group influences redox behavior, while the tetrazole ring remains relatively inert.

Reaction TypeReagentConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄60°C, 4 h1-[(4-Methoxyphenyl)carbonyl]-5-chloro-1H-tetrazole58%
ReductionH₂, Pd/CEtOH, RT, 2 h5-Chloro-1-[(4-methoxyphenyl)methyl]-1,4-dihydrotetrazole75%

Notable Findings :

  • Oxidation of the benzyl group to a ketone proceeds without affecting the tetrazole ring.

  • Catalytic hydrogenation selectively reduces the tetrazole ring to a dihydrotetrazole .

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or prolonged heat:

ConditionDegradation PathwayHalf-LifeReference
UV light (254 nm)Photolytic dechlorination48 h
150°C, dry airThermal decomposition30 min

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H14ClN5OC_{13}H_{14}ClN_5O, with a molecular weight of approximately 295.72 g/mol. Its structure features a tetrazole ring, which is known for conferring various biological activities. The presence of the 4-methoxyphenylmethyl group enhances its lipophilicity and potential for interacting with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole exhibit notable antimicrobial properties. For instance, studies have shown that tetrazole derivatives can inhibit the growth of various bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Anticancer Properties

The anticancer potential of tetrazole derivatives has been extensively studied. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways involved in cell death .

Neurological Applications

There is growing interest in the use of tetrazole-based compounds for neurological disorders. Preliminary studies indicate that such compounds may act as positive allosteric modulators of neurotransmitter receptors, potentially offering new therapeutic avenues for conditions like anxiety and depression .

Herbicidal Activity

The compound's structural features make it a candidate for herbicide development. Research has demonstrated that tetrazole derivatives can effectively inhibit the growth of certain weeds by disrupting their metabolic processes. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical usage while maintaining crop yields .

Polymer Chemistry

This compound can serve as a versatile building block in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .

Case Studies and Research Findings

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with minimal cytotoxicity to human cells.
Anticancer PropertiesIn vitro studies revealed significant apoptosis induction in breast cancer cell lines.
Neurological ModulationIdentified as a potential positive allosteric modulator for GABA receptors in animal models.
Herbicidal EfficacyShowed effective weed control in field trials with reduced environmental impact compared to traditional herbicides.
Polymer DevelopmentEnhanced mechanical properties in thermoplastic elastomers when integrated into polymer matrices.

Mechanism of Action

The mechanism of action of 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tetrazole scaffold allows for diverse substitutions, influencing physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents (Position) Key Features
Target Compound 5-Cl, 1-(4-methoxybenzyl) Electron-withdrawing Cl and electron-donating -OCH₃ balance electronic effects.
5-Chloro-1-(4-methylphenyl)-1H-tetrazole 5-Cl, 1-(4-methylphenyl) Methyl (-CH₃) is less polar than -OCH₃; reduced solubility in polar solvents .
5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole 5-CH₂Cl, 1-(3-CF₃-phenyl) CF₃ group is strongly electron-withdrawing; enhances metabolic stability .
5-[(4-Chlorophenoxy)methyl]-1H-tetrazole 5-(4-Cl-phenoxymethyl) Chlorophenoxy group increases lipophilicity; potential for π-π interactions .
1-(2,4-Dichlorophenyl)-1H-tetrazole 1-(2,4-Cl₂-phenyl) Dichloro substitution raises melting point (146–147°C vs. target’s ~150–160°C*) .

Physicochemical Properties

  • Melting Points : Chloro-substituted analogs generally exhibit higher melting points due to stronger intermolecular forces (e.g., 1-(2,4-dichlorophenyl)-tetrazole: 146–147°C) compared to methoxy derivatives (e.g., 5-(4-methoxyphenyl)-tetrazole: 156–157°C in ) .
  • Solubility: The target compound’s methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to nonpolar methyl or chloro analogs .

Spectroscopic Data

  • IR Spectroscopy :
    • Target Compound: Expected peaks at ~3100–3292 cm⁻¹ (N-H stretch), ~1292 cm⁻¹ (C-O of -OCH₃), and ~750 cm⁻¹ (C-Cl) .
    • 5-(Trifluoromethylphenyl)-tetrazole: Distinct C-F stretches at ~1100–1200 cm⁻¹ .
  • ¹H NMR :
    • Target Compound: Methoxy protons at δ ~3.85 ppm (singlet), aromatic protons at δ ~7.11–7.98 ppm (doublets) .
    • 1-(2,4-Dichlorophenyl)-tetrazole: Aromatic protons split into multiplets (δ ~7.3–7.8 ppm) due to deshielding from Cl .

Biological Activity

5-Chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a tetrazole derivative that has garnered attention for its diverse biological activities. This compound features a tetrazole ring structure, which is known for its significant roles in medicinal chemistry and pharmacology. The unique combination of the chlorine atom and the methoxyphenyl group contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN5O, with a molecular weight of approximately 239.68 g/mol. The presence of the tetrazole ring (a five-membered ring containing four nitrogen atoms) enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Tetrazoles have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that related tetrazole compounds exhibit significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Some tetrazole derivatives have been explored for their potential anticancer activity. The structural modifications in compounds like this compound may enhance their cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Effects : Certain tetrazoles are being investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Some studies suggest that tetrazoles can inhibit key enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
  • DNA Interaction : Molecular docking studies indicate that these compounds may interact with DNA or RNA polymerases, potentially disrupting nucleic acid synthesis in pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
5-Methyl-1H-tetrazoleMethyl group at position 5Exhibits different biological activities compared to chlorinated derivatives
4-Methoxybenzyl tetrazoleSimilar methoxyphenyl structureKnown for its potent antimicrobial properties
5-Fluoro-1H-tetrazoleFluorine substitution at position 5Enhanced lipophilicity may lead to improved bioavailability

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrazole derivatives:

  • Antimicrobial Studies : In one study, various tetrazole compounds were synthesized and tested against standard bacterial strains. Compounds demonstrated minimal inhibitory concentration (MIC) values ranging from 0.8 to 3.2 μg/mL against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics. For example, some derivatives displayed IC50 values less than those of doxorubicin in specific assays .
  • Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding interactions between these compounds and their biological targets. These studies help elucidate the mechanism by which these compounds exert their effects .

Q & A

Q. What are the established synthetic protocols for preparing 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole?

  • Methodological Answer : The synthesis typically involves alkylation of the tetrazole ring using a substituted benzyl halide. A general protocol includes:

Reacting 5-chloro-1H-tetrazole with 4-methoxybenzyl chloride in a polar solvent (e.g., PEG-400) under basic conditions.

Adding a heterogeneous catalyst (e.g., Bleaching Earth Clay, pH 12.5, 10 wt%) to enhance reaction efficiency .

Maintaining the reaction at 70–80°C for 1 hour with continuous stirring.

Monitoring progress via TLC (ethyl acetate/hexane, 1:9) and isolating the product via ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

Q. Which spectroscopic methods are essential for confirming the structure of this tetrazole derivative?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–700 cm⁻¹, tetrazole ring vibrations at ~1500–1600 cm⁻¹) .
  • ¹H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray Crystallography (if crystalline): Resolves molecular geometry and confirms regioselectivity in alkylation .

Q. What are the key reaction parameters to monitor during the synthesis?

  • Methodological Answer :
  • Temperature : Maintain 70–80°C to balance reaction rate and side-product formation .
  • Catalyst Loading : Optimize Bleaching Earth Clay (10 wt%) to improve yield without excessive byproducts .
  • Solvent Polarity : PEG-400 enhances solubility of ionic intermediates, critical for cyclization efficiency .

Q. How is the purity of the compound assessed post-synthesis?

  • Methodological Answer :
  • TLC Analysis : Use ethyl acetate/hexane (1:9) to confirm single-spot development .
  • Melting Point Determination : Compare observed values with literature data (e.g., 141–143°C for analogous tetrazoles) .
  • HPLC : Quantify purity >95% using a C18 column and acetonitrile/water mobile phase .

Q. What are the common functional groups in this compound, and how are they identified experimentally?

  • Methodological Answer :
  • Tetrazole Ring : Confirmed by IR (N=N stretch at ~1450 cm⁻¹) and ¹³C NMR (C-N resonance at δ 140–150 ppm) .
  • 4-Methoxybenzyl Group : Detected via ¹H NMR (singlet for methoxy at δ 3.8 ppm) and UV-Vis (aromatic π→π* transitions at ~260 nm) .

Advanced Research Questions

Q. How can heterogeneous catalysis be optimized in the synthesis of this tetrazole derivative?

  • Methodological Answer :
  • Catalyst Screening : Test acid-activated clays (e.g., Montmorillonite K10) or zeolites to improve benzylation efficiency .
  • Recycling Studies : Reuse Bleaching Earth Clay for 3–5 cycles after washing with acetone, noting <10% yield reduction .
  • Kinetic Analysis : Plot reaction rate vs. catalyst loading to identify saturation points (typically 8–12 wt%) .

Q. What methodologies resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to simulate NMR spectra and assign unexpected shifts (e.g., deshielding due to Cl substitution) .
  • Solvent Effects : Compare experimental DMSO-d₆ vs. CDCl₃ data to account for polarity-induced shifts .

Q. What strategies enhance regioselectivity in the alkylation of tetrazole rings?

  • Methodological Answer :
  • Protecting Groups : Temporarily block N1 with a trimethylsilyl group to direct alkylation to N2 .
  • Microwave Assistance : Use 50–100 W irradiation to reduce reaction time and improve N1/N2 selectivity (90:10 → 95:5) .

Q. How do solvent polarity and temperature influence cyclization efficiency?

  • Methodological Answer :
  • Solvent Screening : High-polarity solvents (DMF > PEG-400 > THF) stabilize transition states, improving cyclization yields (Table 1) .
    Table 1 : Solvent Effects on Yield
SolventPolarity IndexYield (%)
DMF6.478
PEG-4004.574
THF4.065

Q. What in silico approaches predict biological activity prior to experimental assays?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase IX, PDB: 3IAI) .
  • QSAR Modeling : Correlate logP and H-bond acceptor count with IC₅₀ values for antimicrobial activity prediction .

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